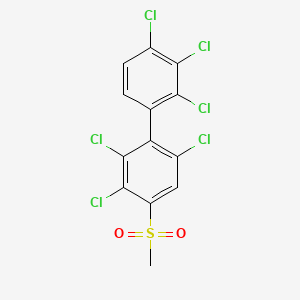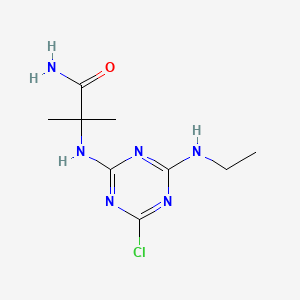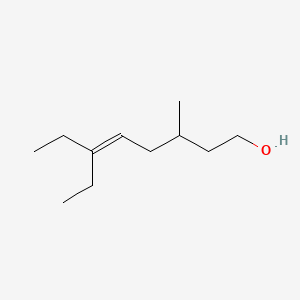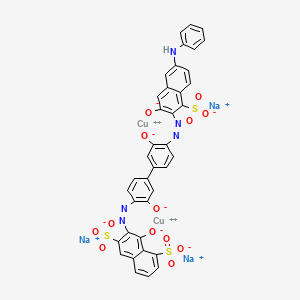
C.I. Direct Blue 98
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C.I. Direct Blue 98, also known as Direct Blue 98, is a synthetic dye belonging to the class of direct dyes. It is widely used in the textile industry for dyeing cellulosic fibers such as cotton, rayon, and paper. The dye is known for its vibrant blue color and good solubility in water, making it a popular choice for various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Direct Blue 98 involves the diazotization of aromatic amines followed by coupling with suitable coupling components. The process typically starts with the diazotization of 4,4’-diaminostilbene-2,2’-disulfonic acid in the presence of sodium nitrite and hydrochloric acid. The diazonium salt formed is then coupled with 2-naphthol-3,6-disulfonic acid under alkaline conditions to produce the final dye .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions such as temperature, pH, and concentration of reactants are carefully controlled to ensure high yield and purity. The dye is then purified through filtration, washing, and drying processes before being packaged for commercial use .
化学反应分析
Types of Reactions
C.I. Direct Blue 98 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds in the dye, resulting in the formation of aromatic amines.
Substitution: The dye can participate in substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions typically involve reagents like halogens and sulfonating agents.
Major Products Formed
Oxidation: Oxidized products may include quinones and other aromatic compounds.
Reduction: Reduction leads to the formation of aromatic amines such as aniline derivatives.
Substitution: Substitution reactions yield various substituted aromatic compounds depending on the reagents used.
科学研究应用
C.I. Direct Blue 98 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques for microscopic analysis of biological samples.
Medicine: Investigated for its potential use in medical diagnostics and treatments.
作用机制
The mechanism of action of C.I. Direct Blue 98 involves its interaction with the substrate it is applied to. The dye molecules form hydrogen bonds and van der Waals forces with the fibers, leading to strong adsorption and coloration. In biological applications, the dye binds to specific cellular components, allowing for visualization under a microscope .
相似化合物的比较
Similar Compounds
- C.I. Direct Blue 1
- C.I. Direct Yellow 4
- C.I. Direct Blue 15
Comparison
C.I. Direct Blue 98 is unique due to its high solubility in water and its ability to produce vibrant blue shades on cellulosic fibers. Compared to other direct dyes like C.I. Direct Blue 1 and C.I. Direct Blue 15, C.I. Direct Blue 98 offers better wash fastness and light fastness properties, making it more suitable for applications requiring durable coloration .
属性
CAS 编号 |
6656-03-7 |
|---|---|
分子式 |
C38H20Cu2N5O13S3.3Na C38H20Cu2N5Na3O13S3 |
分子量 |
1046.9 g/mol |
IUPAC 名称 |
dicopper;trisodium;7-[[4-[4-[(6-anilino-3-oxido-1-sulfonatonaphthalen-2-yl)diazenyl]-3-oxidophenyl]-2-oxidophenyl]diazenyl]-8-oxidonaphthalene-1,6-disulfonate |
InChI |
InChI=1S/C38H27N5O13S3.2Cu.3Na/c44-29-16-20(9-13-27(29)40-42-35-31(46)18-23-15-25(39-24-6-2-1-3-7-24)11-12-26(23)38(35)59(54,55)56)21-10-14-28(30(45)17-21)41-43-36-33(58(51,52)53)19-22-5-4-8-32(57(48,49)50)34(22)37(36)47;;;;;/h1-19,39,44-47H,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;;/q;2*+2;3*+1/p-7 |
InChI 键 |
IRWUMMUGRKYWDG-UHFFFAOYSA-G |
SMILES |
C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)S(=O)(=O)[O-])N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C=C7C=CC=C(C7=C6[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])[O-])[O-].[Na+].[Na+].[Na+].[Cu+2].[Cu+2] |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)S(=O)(=O)[O-])N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C=C7C=CC=C(C7=C6[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])[O-])[O-].[Na+].[Na+].[Na+].[Cu+2].[Cu+2] |
| 6656-03-7 | |
Pictograms |
Health Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


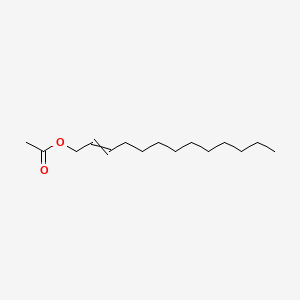
![Octadecanamide, n-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-](/img/structure/B1619691.png)
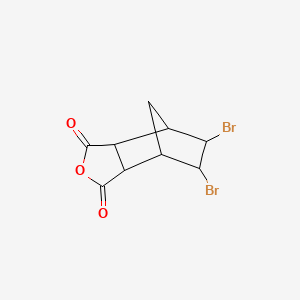
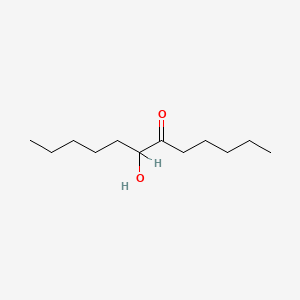
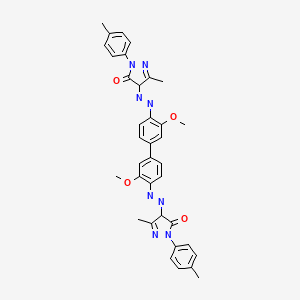
![2-Naphthalenesulfonamide, N-[2-(acetyloxy)ethyl]-6-hydroxy-N-methyl-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B1619698.png)
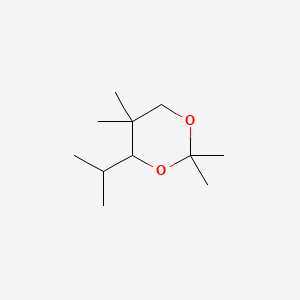
![Benzenesulfonic acid, 4-[(1,3-dioxobutyl)amino]-5-methoxy-2-methyl-](/img/structure/B1619700.png)
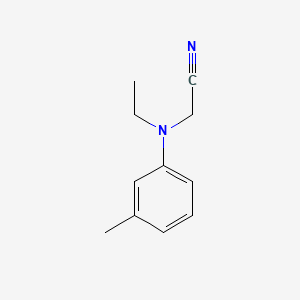
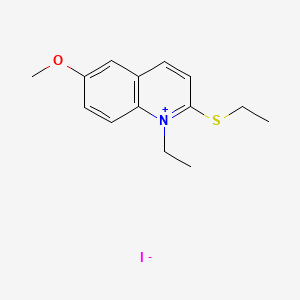
![Bis(2-hydroxyethyl)(6H-dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)succinate P-oxide](/img/structure/B1619703.png)
